2,2'-(Propane-1,3-diyl)difuran
Description
Structure
3D Structure
Properties
CAS No. |
5447-79-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)propyl]furan |
InChI |
InChI=1S/C11H12O2/c1(4-10-6-2-8-12-10)5-11-7-3-9-13-11/h2-3,6-9H,1,4-5H2 |
InChI Key |
PQABWTQSMRGNES-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 2,2 Propane 1,3 Diyl Difuran
Strategies for Carbon-Carbon Bond Formation in Difuran Construction
The creation of the propane-1,3-diyl bridge between two furan (B31954) moieties is the central challenge in synthesizing 2,2'-(Propane-1,3-diyl)difuran. This can be achieved through several distinct strategies for carbon-carbon bond formation.
Direct Alkylation Methodologies for Propane-1,3-diyl Linkage Establishment
Direct alkylation presents a straightforward approach to connect two furan units with a three-carbon linker. This typically involves the reaction of a furan nucleophile with a suitable three-carbon electrophile. One common method is the reaction of two equivalents of 2-lithiofuran, generated by the deprotonation of furan with a strong base like n-butyllithium, with a 1,3-dihalopropane (e.g., 1,3-dibromopropane (B121459) or 1,3-diiodopropane).
Another approach is the Friedel-Crafts-type alkylation of furan. However, the high acid sensitivity of the furan ring often leads to polymerization and low yields under classical Friedel-Crafts conditions. pharmaguideline.com Therefore, milder catalysts are required.
A notable advancement in this area is the palladium-catalyzed direct C-H alkylation of furans with alkyl halides. nih.gov This method offers a more functional group tolerant and regioselective route to α-alkylfurans. nih.gov While not specifically detailed for the synthesis of this compound, this protocol could be adapted by using a 1,3-dihaloalkane as the alkylating agent.
Table 1: Comparison of Direct Alkylation Methodologies
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Organolithium Reaction | 2-Lithiofuran, 1,3-Dihalopropane | Anhydrous THF, low temperature | High reactivity of nucleophile | Requires stoichiometric use of strong base, moisture sensitive |
| Friedel-Crafts Alkylation | Furan, 1,3-Dihalopropane, Lewis Acid | Milder Lewis acids (e.g., BF₃·OEt₂) | Utilizes readily available starting materials | Prone to side reactions (polymerization), low yields |
| Pd-catalyzed C-H Alkylation | Furan, 1,3-Diiodopropane, Pd catalyst, Ligand, Base | PhCF₃, 110 °C | High regioselectivity, good functional group tolerance | Requires more complex catalytic system, higher cost |
Condensation Reactions Involving Furanic Building Blocks and 1,3-Dicarbonyl Equivalents
Condensation reactions provide a powerful and versatile route to construct the carbon skeleton of the target molecule. A key intermediate that can be synthesized through condensation is 1,3-di(furan-2-yl)propane-1,3-dione (B13494109). This diketone can be prepared via a Claisen condensation between ethyl 2-furoate and 2-acetylfuran.
Once 1,3-di(furan-2-yl)propane-1,3-dione is obtained, it can be converted to this compound through a two-step reduction process. The first step involves the reduction of the two ketone functionalities to hydroxyl groups, followed by a second step to reduce the hydroxyl groups to methylene (B1212753) groups. A common method for the complete reduction of ketones to alkanes is the Wolff-Kishner or Clemmensen reduction.
Alternatively, the condensation of furan-2-carbaldehyde with acetone (B3395972) can lead to 1,3-di(furan-2-yl)propenone. This intermediate can then be subjected to catalytic hydrogenation to saturate the double bond and reduce the ketone, ultimately yielding this compound. researchgate.net
Cross-Coupling Approaches for Furan-Alkyl Chain Connectivity
Modern cross-coupling reactions offer highly efficient and selective methods for forming carbon-carbon bonds. A plausible strategy for synthesizing this compound involves a double cross-coupling reaction between a di-organometallic reagent derived from a three-carbon synthon and two equivalents of a 2-halofuran. For example, the Grignard reagent formed from 1,3-dibromopropane can be coupled with 2-bromofuran (B1272941) in the presence of a suitable catalyst, typically a nickel or palladium complex.
Conversely, a 2-furyl organometallic reagent, such as 2-furylmagnesium bromide or 2-furylzinc chloride, can be coupled with a 1,3-dihalopropane. The choice of catalyst and reaction conditions is crucial to ensure efficient double coupling and minimize side products.
Catalytic Systems for Efficient this compound Synthesis
Catalysis plays a pivotal role in the development of efficient and sustainable synthetic routes to furan-containing compounds. Both homogeneous and heterogeneous catalytic systems can be applied to the synthesis of this compound.
Homogeneous Catalysis in Furan Functionalization
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. In the context of synthesizing the target molecule, palladium-based homogeneous catalysts are particularly relevant for cross-coupling reactions and direct C-H functionalization. nih.gov For instance, a catalyst system comprising a palladium salt (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos) can effectively catalyze the coupling of furan derivatives. nih.gov
For the reduction of intermediates like 1,3-di(furan-2-yl)propenone, homogeneous hydrogenation catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) could be employed under mild conditions.
Table 2: Examples of Homogeneous Catalysts in Furan Chemistry
| Reaction Type | Catalyst System | Substrates | Product Type |
|---|---|---|---|
| C-H Alkylation | Pd(PPh₃)₄ / Xantphos | Furan derivative, Alkyl iodide | α-Alkylfuran |
| Cross-Coupling | NiCl₂(dppp) | 2-Furyl Grignard, Alkyl halide | Alkyl-substituted furan |
| Hydrogenation | [Rh(COD)(PPh₃)₂]NTf₂ | 1,3-Cyclohexadiene | Cyclohexene |
Heterogeneous Catalysis for Sustainable Synthetic Routes
The catalytic hydrogenation of unsaturated precursors like 1,3-di(furan-2-yl)propenone can be efficiently carried out using supported metal catalysts. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of carbon-carbon double bonds and carbonyl groups. researchgate.net Other noble metal catalysts such as platinum on carbon (Pt/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) can also be utilized. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the selectivity of the reduction, allowing for the targeted formation of the desired saturated difuran.
The hydrogenation of 2,2-di-2-furylpropane to its tetrahydrofuran (B95107) analogue has been successfully achieved using palladium on carbon or rhodium on carbon catalysts, highlighting the utility of these heterogeneous systems for the reduction of furan rings when desired. wikipedia.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furan |
| 2-Lithiofuran |
| n-Butyllithium |
| 1,3-Dibromopropane |
| 1,3-Diiodopropane |
| Ethyl 2-furoate |
| 2-Acetylfuran |
| 1,3-Di(furan-2-yl)propane-1,3-dione |
| 1,3-Di(furan-2-yl)propenone |
| Furan-2-carbaldehyde |
| Acetone |
| 2-Bromofuran |
| 2-Furylmagnesium bromide |
| 2-Furylzinc chloride |
| Wilkinson's catalyst |
| Crabtree's catalyst |
| Palladium on carbon |
| Platinum on carbon |
| Rhodium on alumina |
Optimization of Reaction Conditions and Process Parameters for this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of a desired product while minimizing byproducts and environmental impact. For the synthesis of this compound, optimization would likely focus on several key parameters, drawing parallels from the synthesis of similar compounds like 2,2-di-2-furylpropane. wikipedia.org
Key parameters for optimization would include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. For acid-catalyzed condensation reactions, the concentration and type of acid (e.g., hydrochloric acid) would significantly influence the reaction rate and the formation of oligomeric byproducts. wikipedia.org The ratio of the furan substrate to the three-carbon electrophile would also be a critical factor to control.
Modern synthetic approaches, such as photoredox catalysis, offer alternative routes that can be optimized. In the three-component alkylation of furan, for example, reaction parameters including the choice of photocatalyst, solvent mixture, and reaction time are systematically varied to maximize the yield of the desired product. nih.govbris.ac.uk
The table below illustrates a hypothetical optimization study for a related furan alkylation reaction, showcasing the types of parameters that would be considered.
| Entry | Solvent (v/v) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Toluene | 10 | 24 | 45 |
| 2 | Dichloromethane | 10 | 24 | 60 |
| 3 | Acetonitrile | 10 | 24 | 75 |
| 4 | Acetonitrile | 5 | 24 | 72 |
| 5 | Acetonitrile | 10 | 12 | 68 |
This is a representative table based on general organic synthesis optimization and does not represent actual experimental data for this compound.
Further optimization could involve the use of flow reactors, which can offer better control over reaction parameters and facilitate scalability. For instance, the reductive amination of furanic aldehydes has been successfully performed in a flow reactor over a CuAlOx catalyst, allowing for efficient production without the need for isolating intermediates. nih.gov
Purification Techniques and Isolation Protocols for this compound
Following the synthesis of this compound, a robust purification protocol is necessary to isolate the target compound from unreacted starting materials, catalysts, and byproducts. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.
For a relatively high-boiling liquid, as might be expected for this compound, vacuum distillation is a common and effective method for purification. wikipedia.org This technique allows for the separation of compounds based on their boiling points at reduced pressure, which is particularly useful for thermally sensitive compounds.
Chromatographic techniques are also widely employed for the purification of furan derivatives. Column chromatography using silica (B1680970) gel is a standard method for separating compounds with different polarities. The choice of eluent (solvent system) is critical for achieving good separation. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used for the purification of moderately polar organic compounds. researchgate.net The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net
In cases where the product is a solid, recrystallization from a suitable solvent can be an effective purification method. This technique relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
A general purification protocol for a crude reaction mixture containing this compound might involve the following steps:
Work-up: The reaction mixture is first neutralized and extracted with an organic solvent. The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate. researchgate.net
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. researchgate.net
Purification: The crude product is then purified by either vacuum distillation or column chromatography.
The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Propane 1,3 Diyl Difuran
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
The characteristic absorption and scattering frequencies for the functional groups present in 2,2'-(Propane-1,3-diyl)difuran have not been experimentally determined and reported.
Consequently, until the synthesis and full spectroscopic characterization of this compound are performed and the results published in a peer-reviewed journal or deposited in a public database, a scientifically accurate and detailed article on its advanced structural elucidation cannot be produced.
X-ray Crystallography for Solid-State Molecular Architecture of this compound
The determination of the molecular structure of this compound in the solid state would rely on single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of electron densities within a crystal, which in turn reveals the atomic positions, bond lengths, bond angles, and other crucial geometric parameters.
A critical prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. The growth of crystals suitable for diffraction experiments is often a meticulous process of trial and error. For a compound like this compound, several common techniques would be applicable:
Slow Evaporation: A straightforward and widely used method involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over days or even weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals.
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystallization at the interface.
Vapor Diffusion: Similar to solvent diffusion, this method places a solution of the compound in an open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent." The vapor from the anti-solvent diffuses into the solution, inducing crystallization.
Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield single crystals.
The choice of solvent is crucial and is determined empirically based on the polarity and solubility characteristics of this compound.
Once a suitable single crystal is obtained and mounted on a diffractometer, it is exposed to a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is collected and analyzed. The initial analysis of this pattern provides the fundamental properties of the crystal lattice:
Unit Cell Parameters: These are the dimensions of the smallest repeating unit of the crystal lattice, defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
Space Group: The space group describes the symmetry of the crystal structure, encompassing all the symmetry operations (e.g., rotations, reflections, inversions) that leave the crystal lattice unchanged.
Following the determination of the unit cell and space group, a full dataset of diffraction intensities is collected. These data are then used to solve and refine the crystal structure, yielding a detailed model of the molecule's conformation and its interactions with neighboring molecules.
Molecular Conformation and Torsion Angles: The refined structure would reveal the precise spatial arrangement of the furan (B31954) rings relative to each other and the conformation of the flexible propane-1,3-diyl linker. Key parameters of interest would be the torsion angles along the propane (B168953) chain and the angles defining the orientation of the furan rings. For instance, in the structurally related compound 2,2'-(Propane-1,3-diyl)bis(2H-indazole), the bridging alkyl chain exhibits a trans conformation, leading to a W-shaped molecule. scispace.com A similar conformation might be expected for this compound.
Intermolecular Interactions: The packing of molecules in a crystal is governed by non-covalent interactions. For this compound, the following interactions would be of interest:
π-π Stacking: The aromatic furan rings could engage in π-π stacking interactions, where the planes of the rings of adjacent molecules are arranged in a parallel or offset fashion. The centroid-centroid distance between the rings is a key indicator of the strength of this interaction. For example, weak π-π contacts have been observed in the crystal structure of 2,2'-(Propane-1,3-diyl)bis(2H-indazole), with a centroid-centroid separation of 3.746 Å. scispace.com
Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds could play a role in stabilizing the crystal packing.
Reactivity Profiles and Derivatization Strategies for 2,2 Propane 1,3 Diyl Difuran
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Rings
The furan rings in 2,2'-(Propane-1,3-diyl)difuran are electron-rich aromatic systems, making them highly susceptible to electrophilic aromatic substitution (EAS). Furan is significantly more reactive than benzene (B151609) in such reactions. The propane-1,3-diyl bridge acts as a weakly activating, ortho-, para-directing group. In the case of the 2-substituted furan rings, this directs incoming electrophiles primarily to the C5 position (alpha to the oxygen and adjacent to the substituent) and to a lesser extent, the C3 position. Given the steric hindrance from the propane (B168953) bridge, substitution at the C5 position is generally favored.
Halogenation, Nitration, and Sulfonation Pathways
Halogenation: The halogenation of furan is typically a vigorous reaction that can lead to polysubstitution and resinification if not carefully controlled. For this compound, milder halogenating agents and low temperatures would be necessary to achieve selective monohalogenation at the C5 positions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride would be the preferred choice to introduce a single bromine or chlorine atom onto each furan ring. The use of elemental halogens like bromine (Br₂) or chlorine (Cl₂) would likely result in a mixture of polyhalogenated products and potential ring-opening.
Nitration: The nitration of furan requires very mild conditions to avoid decomposition. The standard nitrating mixture of concentrated nitric and sulfuric acids would be far too harsh. A more suitable reagent would be acetyl nitrate (B79036) (CH₃COONO₂), prepared in situ from nitric acid and acetic anhydride (B1165640), typically at low temperatures. This would be expected to yield 2,2'-(propane-1,3-diyl)bis(5-nitrofuran).
Sulfonation: Furan can be sulfonated using a variety of reagents, with the choice depending on the desired outcome. Milder reagents are generally preferred to prevent polymerization. A common method involves the use of a sulfur trioxide-pyridine complex (SO₃·py) in pyridine (B92270) or 1,2-dichloroethane. This reagent would be expected to react with this compound to afford the corresponding disulfonic acid, with the sulfonyl groups at the C5 positions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 2,2'-(Propane-1,3-diyl)bis(5-bromofuran) |
| Chlorination | N-Chlorosuccinimide (NCS) | 2,2'-(Propane-1,3-diyl)bis(5-chlorofuran) |
| Nitration | Acetyl nitrate (CH₃COONO₂) | 2,2'-(Propane-1,3-diyl)bis(5-nitrofuran) |
| Sulfonation | Sulfur trioxide-pyridine (SO₃·py) | This compound-5,5'-disulfonic acid |
Friedel-Crafts Alkylation and Acylation on Furan Moieties
Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of furan is often complicated by the acid-sensitivity of the furan ring and the carbocation rearrangements that can occur with the alkylating agent. Strong Lewis acids like aluminum chloride (AlCl₃) are generally avoided. Milder catalysts such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or even strong protic acids like phosphoric acid might be employed. The reaction of this compound with an alkyl halide in the presence of a mild Lewis acid would be expected to introduce alkyl groups at the C5 positions. However, polyalkylation is a common side reaction.
Friedel-Crafts Acylation: Friedel-Crafts acylation is generally a more reliable reaction for furans than alkylation. It is typically carried out using an acid anhydride or an acyl halide with a mild Lewis acid catalyst. For instance, reacting this compound with acetic anhydride in the presence of a catalyst like zinc chloride or phosphoric acid would be expected to yield the corresponding diacetyl derivative at the C5 positions. The use of stronger Lewis acids should be avoided to prevent ring degradation.
Functionalization of the Propane-1,3-diyl Bridge
The propane-1,3-diyl bridge is an aliphatic chain and is generally less reactive than the furan rings. However, its reactivity can be influenced by the adjacent aromatic systems.
Selective Oxidation and Reduction Reactions
Selective Oxidation: The selective oxidation of the propane bridge in the presence of the sensitive furan rings presents a significant challenge. The benzylic-like C-H bonds adjacent to the furan rings (at the C1 and C3 positions of the propane bridge) would be the most susceptible to oxidation. However, many common oxidizing agents would likely degrade the furan rings. A highly selective catalytic system would be required to achieve oxidation of the bridge without affecting the furans.
Reduction: The propane bridge is already fully saturated and therefore cannot be reduced further under standard catalytic hydrogenation conditions.
Introduction of Heteroatomic Substituents
Direct introduction of heteroatomic substituents onto the propane bridge is challenging. Free radical halogenation, for example, using NBS under photochemical or thermal initiation, could potentially introduce a bromine atom at the C2 position of the propane bridge, which is a secondary carbon. However, competitive halogenation on the furan ring might occur. Substitution at the C1 and C3 positions would be less favorable due to the electron-rich nature of the adjacent furan rings.
Ring-Opening and Hydrogenation Reactions of the Furan Moieties in this compound
Hydrogenation: The furan rings in this compound can be hydrogenated to form the corresponding tetrahydrofuran derivatives. This is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni) under hydrogen pressure. The reaction would yield 2,2'-(propane-1,3-diyl)bis(tetrahydrofuran).
Ring-Opening: Furan rings can undergo ring-opening reactions under various conditions. For instance, treatment with an acidic methanol (B129727) solution can lead to the formation of a 1,4-dicarbonyl compound through a ring-opening addition reaction. In the case of this compound, this would be a complex reaction potentially leading to a mixture of products. Oxidative ring-opening can also be achieved using reagents like ozone or potassium permanganate, which would cleave the furan rings to form carboxylic acid or dicarbonyl functionalities.
Polymerization and Oligomerization Potential of this compound
The presence of two furan moieties in this compound makes it a promising bifunctional monomer for the synthesis of polymers and oligomers. The reactivity of the furan ring at its C2 and C5 positions is central to these transformations.
The polymerization of furan-containing compounds can proceed through several mechanisms, including step-growth and chain-growth polymerizations. google.com For this compound, step-growth polymerization is a plausible route, where the furan rings act as diene components in Diels-Alder reactions with suitable dienophiles. This approach can lead to the formation of thermally reversible polymers. dokumen.pub
Oligomerization of furan derivatives is also a well-established field. The synthesis of α-oligofurans, which are of interest for their electronic properties, typically involves coupling reactions at the α-positions of the furan rings. acs.org While direct studies on the oligomerization of this compound are not prevalent in the literature, its structure suggests potential for forming linear or cyclic oligomers under appropriate catalytic conditions. The resulting oligomers could find applications in materials science due to their unique combination of a flexible linker and rigid aromatic units.
Research into furan-based polymers has yielded a variety of materials with diverse properties. For example, furan-containing polyesters and polyamides have been synthesized and are valued for their potential as bio-based alternatives to traditional polymers. dokumen.pub Furthermore, furan-based methacrylate (B99206) oligomers have been developed for applications in stereolithography. nih.gov The incorporation of the flexible propane-1,3-diyl linker in such polymers derived from this compound could impart specific thermal and mechanical properties.
Table 1: Potential Polymerization and Oligomerization Reactions of this compound
| Reaction Type | Reactants | Potential Products | Key Features |
| Diels-Alder Polymerization | This compound, Bismaleimide | Crosslinked Polymer | Thermally reversible crosslinks |
| Oxidative Polymerization | This compound, Oxidizing Agent (e.g., FeCl₃) | Conjugated Polymer | Potential for conductive materials |
| Acid-Catalyzed Oligomerization | This compound, Acid Catalyst | Linear/Cyclic Oligomers | Formation of furan oligomers |
Coordination Chemistry: Ligand Synthesis for Metal Complexation
The furan rings in this compound possess oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. While the coordinating ability of the furan oxygen is generally weaker than that of nitrogen or phosphorus donors, the chelate effect arising from the two furan rings connected by a flexible three-carbon linker can enhance the stability of the resulting metal complexes.
The synthesis of ligands for metal complexation often involves the derivatization of the primary molecule to introduce stronger donor atoms. For this compound, this could involve functionalization of the furan rings, for instance, by introducing nitrogen-containing substituents at the C5 and C5' positions. Such modifications would transform the difuran into a multidentate ligand capable of forming stable complexes with a variety of transition metals.
The coordination chemistry of ligands containing a propane-1,3-diyl linker is well-documented. For example, 1,3-bis(diphenylphosphino)propane (B126693) is a widely used bidentate phosphine (B1218219) ligand that forms stable complexes with numerous transition metals, finding application in catalysis. nih.govresearchgate.netsemanticscholar.org Similarly, Schiff base ligands derived from 1,3-diaminopropane (B46017) have been extensively studied for their ability to form complexes with diverse metal centers.
The synthesis of metal complexes with furan-containing ligands has also been reported. For instance, furan-2,5-dicarbonylbis(N,N-diethylthiourea) has been used to synthesize dinuclear copper(II) and zinc(II) complexes. vnu.edu.vn These studies demonstrate the viability of furan derivatives as ligands in coordination chemistry.
Table 2: Potential Metal Complexes of this compound and its Derivatives
| Ligand | Metal Ion | Potential Coordination Mode | Potential Applications |
| This compound | Lewis Acidic Metals (e.g., Al³⁺, Ti⁴⁺) | Bidentate (O, O) | Catalysis |
| 5,5'-Diamino-2,2'-(propane-1,3-diyl)difuran | Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Tetradentate (N, N, O, O) | Catalysis, Materials Science |
| 5,5'-Bis(imino)-2,2'-(propane-1,3-diyl)difuran derivatives | Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Multidentate | Luminescent materials |
Computational and Theoretical Investigations of 2,2 Propane 1,3 Diyl Difuran
Quantum Chemical Calculations for Electronic Structure and Energetics
There is no available research detailing quantum chemical calculations for 2,2'-(Propane-1,3-diyl)difuran.
No published studies were found that utilize Density Functional Theory (DFT) to investigate the molecular geometry and stability of this compound.
There are no accessible ab initio calculations that provide high-accuracy predictions of the energetic and spectroscopic properties of this compound.
Conformational Analysis and Potential Energy Surface Exploration
A conformational analysis and exploration of the potential energy surface for this compound have not been documented in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
No molecular dynamics simulations have been reported that would describe the dynamic behavior of this compound or its interactions with solvents.
Reaction Mechanism Studies and Transition State Identification for Key Transformations of this compound
There is a lack of research on the reaction mechanisms and the identification of transition states for any key chemical transformations involving this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis to understand the intermolecular bonding and charge transfer characteristics of this compound has not been performed in any available study.
Due to the absence of specific research on this compound, no data tables or detailed research findings can be generated for the requested topics. Further computational and theoretical research is required to elucidate the properties and behaviors of this compound.
Advanced Applications and Future Research Directions of 2,2 Propane 1,3 Diyl Difuran in Chemical Science
Role in Polymer Science and Engineering
The integration of furan-based monomers into polymer science is a key strategy for developing sustainable materials with novel properties. The difunctional nature of 2,2'-(Propane-1,3-diyl)difuran, possessing two reactive furan (B31954) rings, makes it an intriguing candidate for the synthesis of new polymers.
Design of Bio-based Monomers for Sustainable Polymers
This compound can be conceptualized as a bio-based monomer derivable from the catalytic conversion of biomass. The furan moieties can be sourced from the dehydration of C5 sugars like xylose, which are abundant in lignocellulosic biomass. The propane (B168953) bridge could potentially be derived from other bio-based platform chemicals, positioning the entire molecule as a sustainable alternative to petroleum-derived monomers.
The synthesis of such difurylalkanes can be envisioned through various established organic reactions. For instance, coupling reactions involving functionalized furans and a C3 building block are a plausible route. The general Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, offers a foundational method for creating the furan rings themselves.
The structure of this compound offers several advantages as a monomer:
Bio-based Origin: Its potential synthesis from renewable feedstocks aligns with the principles of green chemistry.
Reactive Sites: The furan rings provide sites for various polymerization reactions.
Structural Control: The propyl linker imparts flexibility to the resulting polymer backbone, which can be contrasted with more rigid monomers.
Development of Novel Polymeric Materials with Tunable Properties
The incorporation of this compound into polymer chains can lead to materials with a wide range of tunable properties. Furan-containing polymers are known for their potential in creating materials with unique thermal, mechanical, and barrier properties.
Polymerization Pathways:
Electrophilic Polymerization: The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, which can be exploited for polymerization.
Ring-Opening Metathesis Polymerization (ROMP): Furan derivatives can be converted to strained cyclic ethers that undergo ROMP to produce high-performance polymers.
Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder reactions, allowing for the creation of cross-linked or self-healing materials when reacted with a suitable dienophile like a bismaleimide.
The properties of polymers derived from this compound can be tailored by:
Copolymerization: Introducing other comonomers can modify properties such as the glass transition temperature (Tg) and mechanical strength.
Cross-linking: The density of cross-links, for example through Diels-Alder chemistry, can be controlled to tune the elasticity and thermal stability of the resulting thermoset.
Functionalization: The furan rings or the propyl chain could be further functionalized prior to polymerization to introduce specific functionalities.
Below is a table illustrating the potential properties of polymers derived from furan-based monomers, which can be extrapolated to polymers from this compound.
| Polymer Type | Potential Monomers | Key Properties | Potential Applications |
| Polyesters | This compound, Diacid | Good thermal stability, improved barrier properties compared to PET. | Packaging films, bottles, fibers. |
| Polyurethanes | This compound derived diol, Diisocyanate | Tunable hardness and elasticity. | Foams, coatings, elastomers. |
| Thermosets | This compound, Bismaleimide | Self-healing capabilities, thermal reversibility. | Re-processable composites, smart coatings. |
Applications in Specialty Chemical Synthesis and Fine Chemistry
Beyond polymer science, the unique chemical reactivity of the furan ring positions this compound as a valuable intermediate in the synthesis of more complex molecules.
Intermediate for Multi-step Organic Syntheses
The furan rings in this compound can undergo a variety of chemical transformations, making the molecule a versatile building block.
Key Reactions of the Furan Ring:
Electrophilic Substitution: Reactions such as nitration, halogenation, and acylation occur readily on the furan ring, allowing for the introduction of various functional groups.
Hydrogenation: The furan rings can be hydrogenated to form the corresponding tetrahydrofuran (B95107) derivatives, which are common structural motifs in many natural products and pharmaceuticals.
Ring-Opening: Under acidic conditions, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound, providing a linear building block from a cyclic precursor.
These reactions allow this compound to serve as a starting material for a diverse array of molecules, including long-chain dicarbonyls, diols, and diamines, which are themselves valuable intermediates in fine chemical synthesis.
Precursor for Complex Heterocyclic Systems
The furan ring is a well-established precursor for the synthesis of other heterocyclic systems. This opens up pathways to novel and potentially bioactive molecules starting from this compound.
Transformations to Other Heterocycles:
Paal-Knorr Pyrrole (B145914) Synthesis: Reaction of the furan-derived 1,4-dicarbonyl compounds with amines or ammonia (B1221849) can yield pyrrole derivatives.
Nitrone Cycloadditions: The furan rings can participate in cycloaddition reactions with nitrones to form complex nitrogen-containing polycyclic structures.
Diels-Alder Reactions: As mentioned earlier, the Diels-Alder reaction can be used to construct fused ring systems, which can be further elaborated into complex polycyclic aromatic compounds.
The table below summarizes some of the potential transformations of this compound into other valuable chemical structures.
| Starting Material | Reagent/Condition | Product Type | Potential Application |
| This compound | H₂/Catalyst | 2,2'-(Propane-1,3-diyl)bis(tetrahydrofuran) | Solvent, monomer |
| This compound | H₃O⁺ | 1,8-Diketoundecane | Intermediate for fragrances and polymers |
| 1,8-Diketoundecane | R-NH₂ | N-substituted 2,2'-(Propane-1,3-diyl)dipyrrole | Precursor for conductive polymers, ligands |
| This compound | Maleic anhydride (B1165640) | Diels-Alder adduct | Intermediate for polycyclic compounds |
Potential in Renewable Resource Utilization and Biomass Conversion Pathways
The production of furan derivatives from lignocellulosic biomass is a cornerstone of the modern biorefinery concept. Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered key platform chemicals.
The synthesis of this compound from these platform molecules is a promising route for valorizing biomass. For example, furfural can be converted to furan, which can then be subjected to coupling reactions. Alternatively, furfuryl alcohol, also derived from furfural, can be used in various synthetic strategies.
The development of efficient and selective catalytic processes for the synthesis of this compound from biomass-derived feedstocks is a key area for future research. This would involve:
Catalyst Development: Designing heterogeneous or homogeneous catalysts for the specific coupling and functionalization reactions required.
Process Optimization: Optimizing reaction conditions to maximize yield and minimize waste.
Integration into Biorefineries: Developing integrated processes where the production of this compound is part of a larger value chain from biomass.
Exploration as a Scaffold for Rational Design of Advanced Organic Systems
The rational design of complex organic molecules relies on the use of well-defined molecular scaffolds that can be predictably functionalized to achieve desired three-dimensional structures and properties. The molecule this compound presents a unique combination of two furan rings connected by a flexible three-carbon linker, making it an intriguing candidate for such applications.
The furan rings serve as versatile chemical handles. They can undergo a variety of transformations, including electrophilic substitution, Diels-Alder reactions, and metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups at specific positions on the furan rings, enabling the construction of diverse molecular libraries.
The propane-1,3-diyl linker imparts a degree of conformational flexibility to the molecule. Unlike more rigid linkers, the propane bridge allows the two furan rings to adopt various spatial orientations relative to each other. This flexibility can be crucial in applications such as drug discovery, where the ability of a molecule to adapt its shape to a biological target is often key to its activity. The conformational properties of a similar propane-1,3-diyl bridge have been observed in the crystal structure of 2,2′-(Propane-1,3-diyl)bis(2H-indazole), which adopts a W-shaped conformation. researchgate.net This suggests that the linker in this compound could also enforce specific, non-linear arrangements of the furan moieties.
The combination of the reactive furan units and the flexible linker makes this compound a promising scaffold for the synthesis of a variety of advanced organic systems. For instance, it could be used to create novel ligands for catalysis, where the precise positioning of coordinating groups is essential. It could also serve as a core structure for the development of new organic electronic materials, where the electronic communication between the two furan rings can be modulated by the linker's conformation.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural features of this compound also open up avenues for its use in materials science and supramolecular chemistry. The furan rings can be incorporated into polymer chains to create new materials with tailored properties. Furan-based polymers are of growing interest as they can be derived from renewable resources and often exhibit interesting thermal and mechanical properties. The flexible propane-1,3-diyl linker in this compound could be exploited to control the morphology and properties of such polymers.
Research on related molecules provides a glimpse into the potential of this compound in this field. For example, the self-assembly of non-ionic amphiphiles based on a 2,2-di(prop-2-yn-1-yl)propane-1,3-diol core has been shown to form nanostructures capable of encapsulating guest molecules. researchgate.net This suggests that appropriately functionalized derivatives of this compound could also be designed to self-assemble into micelles, vesicles, or other nanostructures for applications in drug delivery or catalysis.
The interdisciplinary nature of this research is evident, as the synthesis of new materials and supramolecular assemblies based on this compound will require expertise from organic synthesis, polymer chemistry, and physical chemistry to fully characterize and optimize their properties.
Table of Compounds
| Compound Name |
| This compound |
| 2,2'-(Propane-2,2-diyl)difuran |
| 2,2′-(Propane-1,3-diyl)bis(2H-indazole) |
| 2,2-di(prop-2-yn-1-yl)propane-1,3-diol |
| Furan |
Comparative Data of Difuran Compounds
| Property | This compound | 2,2'-(Propane-2,2-diyl)difuran |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molar Mass | 176.21 g/mol | 176.21 g/mol wikipedia.org |
| Linker Structure | -CH₂-CH₂-CH₂- (linear, flexible) | -C(CH₃)₂- (gem-dimethyl, sterically hindered) |
| CAS Number | Not available | 17920-88-6 wikipedia.org |
| Reported Applications | Potential as scaffold, in polymers and supramolecular chemistry (inferred) | Precursor to rubber additives wikipedia.org |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,2'-(Propane-1,3-diyl)difuran?
- Methodological Answer : Synthesis typically involves coupling reactions between furan derivatives and propane-1,3-diyl linkers. For example, click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) has been adapted for similar propane-1,3-diyl-linked compounds, achieving yields >90% under optimized conditions . Alternatively, nucleophilic substitution or esterification reactions using propane-1,3-diyl dihalides or diols can be employed. Key parameters include solvent polarity (e.g., THF or DMF), temperature (−78°C to reflux), and catalysts (e.g., AgCN or LDA for intermediates) .
Q. Table 1: Comparative Synthesis Routes
| Method | Reactants | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| CuAAC Click Reaction | Furan-alkyne + Azide linker | 97 | CuSO₄, RT, 24 h | |
| Nucleophilic Substitution | Furan-Li + 1,3-dibromopropane | 85 | THF, −78°C, 3 h |
Q. How is the structural integrity of this compound validated experimentally?
Q. What factors influence the stability of this compound under varying pH and temperature?
- Methodological Answer : Stability studies use accelerated degradation tests:
- Thermal Stability : TGA/DSC analysis (decomposition onset >200°C).
- pH Stability : Hydrolysis rates measured via HPLC in buffered solutions (pH 1–13). Propane-1,3-diyl ethers show resistance to acidic conditions but degrade in strong bases (e.g., t₁/₂ = 12 h at pH 13) .
Advanced Research Questions
Q. How do π-π stacking and hydrogen bonding affect the supramolecular assembly of this compound derivatives?
- Methodological Answer : SCXRD of related compounds (e.g., propane-1,3-diaminium–pyridine carboxylate) reveals π-π interactions (centroid distances 3.51–3.59 Å) and hydrogen-bond networks (O–H⋯O, N–H⋯O). These interactions stabilize crystal lattices in monoclinic systems (space group P21/c) with unit cell parameters a = 13.54 Å, b = 13.52 Å, c = 21.75 Å . Molecular dynamics simulations (e.g., GROMACS) can model these interactions in solution.
Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute HOMO-LUMO gaps. For propane-1,3-diyl-linked furans, HOMO (−5.2 eV) localizes on furan rings, while LUMO (−1.8 eV) spans the propane bridge, suggesting charge-transfer potential . TD-DFT predicts UV-Vis absorption maxima at 280–320 nm (ε > 10⁴ M⁻¹cm⁻¹).
Q. How do structural modifications (e.g., substituents on furan) alter the bioactivity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing/donating groups (e.g., –Cl, –OCH₃) and testing antiproliferative activity (IC₅₀ via MTT assay). For instance, chloro-substituted analogs show enhanced activity against MDAMB-231 cells (IC₅₀ = 8.2 µM vs. 25 µM for parent compound) due to increased electrophilicity .
Key Challenges and Data Gaps
- Crystallography : Refinement of flexible propane-1,3-diyl bridges requires high-resolution data (R factor < 0.05) and SHELXL .
- Synthetic Scalability : Multi-step routes face yield drops (>20%) at gram-scale due to steric hindrance .
- Toxicity Profiling : Limited data on metabolites; LC-MS/MS studies are needed to identify degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
